molecular formula C9H7BrFN B13071749 5-Bromo-7-fluoro-2-methyl-1H-indole

5-Bromo-7-fluoro-2-methyl-1H-indole

Cat. No.: B13071749
M. Wt: 228.06 g/mol
InChI Key: BEZRRNVHJVDXFI-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2-methyl-1H-indole is an organic compound belonging to the indole family, characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, and a methyl group at the 2nd position on the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-2-methyl-1H-indole typically involves the halogenation of 2-methylindole. The process begins with the bromination of 2-methylindole at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. This is followed by the fluorination at the 7th position using a fluorinating agent such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Bromo-7-fluoro-2-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

5-bromo-7-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7BrFN/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3

InChI Key

BEZRRNVHJVDXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)F)Br

Origin of Product

United States

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